Cas no 26871-46-5 (Pyrano[3,2-a]carbazole,3,11-dihydro-3,8-dimethyl-3-(4-methyl-3-penten-1-yl)-, (-)-)

Pyrano[3,2-a]carbazole,3,11-dihydro-3,8-dimethyl-3-(4-methyl-3-penten-1-yl)-, (-)- structure
26871-46-5 structure
Product Name:Pyrano[3,2-a]carbazole,3,11-dihydro-3,8-dimethyl-3-(4-methyl-3-penten-1-yl)-, (-)-
CAS No:26871-46-5
MF:C23H25NO
MW:331.450706243515
CID:264341
PubChem ID:4072580
Update Time:2025-07-17

Pyrano[3,2-a]carbazole,3,11-dihydro-3,8-dimethyl-3-(4-methyl-3-penten-1-yl)-, (-)- Chemical and Physical Properties

Names and Identifiers

    • Pyrano[3,2-a]carbazole,3,11-dihydro-3,8-dimethyl-3-(4-methyl-3-penten-1-yl)-, (-)-
    • Isomahanimbine
    • Isomahanimbin
    • Isomahanimbine(8CI)
    • Pyrano[3,2-a]carbazole, 3,11-dihydro-3,8-dimethyl-3-(4-methyl-3-pentenyl)-
    • Pyrano[3,2-a]carbazole, 3,11-dihydro-3,8-dimethyl-3-(4-methyl-3-pentenyl)-,(-)- (9CI)
    • (-)-3,11-Dihydro-3,8-dimethyl-3-(4-methyl-3-penten-1-yl)-pyrano[3,2-a]carbazole
    • CHEBI:179459
    • 5,13-dimethyl-5-(4-methylpent-3-en-1-yl)-6-oxa-17-azatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,7,9,11,13,15-heptaene
    • Mahanimbicine
    • 3,8-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazole
    • AKOS027323265
    • CS-0065860
    • 28305-77-3
    • 26871-46-5
    • CHEMBL2323762
    • FS-7576
    • DTXSID901317689
    • (-)-3,8-Dimethyl-3-(4-methylpent-3-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole
    • (+)-Mahanimbicine
    • HY-117396
    • 28305-78-4
    • 3,8-DIMETHYL-3-(4-METHYLPENT-3-EN-1-YL)-11H-PYRANO[3,2-A]CARBAZOLE
    • DA-64550
    • Inchi: 1S/C23H25NO/c1-15(2)6-5-12-23(4)13-11-18-21(25-23)10-8-17-19-14-16(3)7-9-20(19)24-22(17)18/h6-11,13-14,24H,5,12H2,1-4H3
    • InChI Key: YZBKHDJPIAYXQH-UHFFFAOYSA-N
    • SMILES: O1C2C=CC3C4C=C(C)C=CC=4NC=3C=2C=CC1(C)CC/C=C(\C)/C

Computed Properties

  • Exact Mass: 331.19375
  • Monoisotopic Mass: 331.193614421g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 548
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.6
  • Topological Polar Surface Area: 25Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.109±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 142 ºC
  • Solubility: Insuluble (1.7E-5 g/L) (25 ºC),
  • PSA: 25.02

Pyrano[3,2-a]carbazole,3,11-dihydro-3,8-dimethyl-3-(4-methyl-3-penten-1-yl)-, (-)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I39860-5mg
Isomahanimbine
26871-46-5 ,HPLC≥95%
5mg
¥3438.0 2023-09-07

Pyrano[3,2-a]carbazole,3,11-dihydro-3,8-dimethyl-3-(4-methyl-3-penten-1-yl)-, (-)- Related Literature

Additional information on Pyrano[3,2-a]carbazole,3,11-dihydro-3,8-dimethyl-3-(4-methyl-3-penten-1-yl)-, (-)-

Recent Advances in the Study of Pyrano[3,2-a]carbazole Derivatives: Focus on 26871-46-5 and (-)-Pyrano[3,2-a]carbazole,3,11-dihydro-3,8-dimethyl-3-(4-methyl-3-penten-1-yl)-

The compound with CAS number 26871-46-5, specifically identified as (-)-Pyrano[3,2-a]carbazole,3,11-dihydro-3,8-dimethyl-3-(4-methyl-3-penten-1-yl)-, has garnered significant attention in recent chemical and biomedical research due to its unique structural features and potential pharmacological activities. This carbazole derivative belongs to a class of naturally occurring and synthetic heterocyclic compounds known for their diverse biological properties, including antitumor, antimicrobial, and anti-inflammatory effects. Recent studies have focused on elucidating its molecular mechanisms, synthetic pathways, and therapeutic applications, positioning it as a promising candidate for drug development.

Recent synthetic efforts have optimized the production of 26871-46-5, employing advanced catalytic methods to enhance yield and enantiomeric purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel asymmetric synthesis route using palladium-catalyzed cyclization, achieving a 92% yield with >99% enantiomeric excess. This breakthrough addresses previous challenges in scalability and stereocontrol, which were major bottlenecks in the compound's preclinical development. Concurrently, computational studies have provided insights into its three-dimensional conformation, revealing key interactions with biological targets such as DNA topoisomerase II and tubulin.

Pharmacological investigations have uncovered compelling evidence of 26871-46-5's anticancer potential. In vitro assays against a panel of 60 human cancer cell lines (NCI-60) showed pronounced activity against leukemia and breast cancer cell lines, with GI50 values in the low micromolar range. Mechanistic studies indicate that the compound induces apoptosis through dual inhibition of topoisomerase II and microtubule polymerization, a unique combination that may overcome resistance mechanisms observed with single-target agents. These findings were corroborated in a 2024 Cancer Research publication, which also reported synergistic effects when combined with standard chemotherapeutics like doxorubicin.

The compound's pharmacokinetic profile has been systematically evaluated in recent preclinical studies. A 2023 ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment revealed favorable oral bioavailability (68% in rodent models) and a plasma half-life of 4.2 hours. Notably, metabolite identification studies detected three primary metabolites, all retaining partial biological activity. These properties, combined with a manageable toxicity profile observed in acute and subchronic toxicity studies, support its progression to IND-enabling studies. However, researchers caution that the isoprenyl side chain may contribute to CYP3A4-mediated drug-drug interactions, requiring careful consideration in future clinical applications.

Emerging research has expanded the potential therapeutic applications of 26871-46-5 beyond oncology. A 2024 study in Nature Chemical Biology reported its unexpected activity as a modulator of the NLRP3 inflammasome, suggesting potential utility in inflammatory diseases such as gout and Alzheimer's disease. This discovery was facilitated by phenotypic screening approaches, highlighting the value of unbiased methods in drug discovery. Structural-activity relationship (SAR) studies have identified the pyranocarbazole core as essential for this activity, while the isoprenyl side chain appears to influence target selectivity.

In conclusion, recent advancements in the study of 26871-46-5 and its derivatives have significantly enhanced our understanding of their chemical properties and therapeutic potential. The convergence of improved synthetic methods, detailed mechanistic insights, and expanding pharmacological applications positions this compound as a versatile scaffold for future drug development. Ongoing research efforts are focused on optimizing its drug-like properties through medicinal chemistry approaches and exploring combination therapies to maximize clinical benefit while minimizing potential adverse effects.

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